molecular formula C13H9FN2O3 B2369342 N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 144205-37-8

N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B2369342
CAS RN: 144205-37-8
M. Wt: 260.224
InChI Key: BHZRTFDAJFZYBG-UHFFFAOYSA-N
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Description

“N-(2-fluoro-5-nitrophenyl)benzamide” is a chemical compound with the molecular formula C13H9FN2O3 . It is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group.


Molecular Structure Analysis

The molecular structure of “N-(2-fluoro-5-nitrophenyl)benzamide” consists of a benzene ring attached to an amide functional group. It also contains fluorine and nitro groups attached to the benzene ring .


Physical And Chemical Properties Analysis

“N-(2-fluoro-5-nitrophenyl)benzamide” has a molecular weight of 260.22 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Chemistry

N-(2-fluoro-5-nitrophenyl)benzamide and its derivatives have been studied using vibrational spectroscopy techniques such as Fourier transform infrared (FT-IR) and FT-Raman spectra. These studies, supported by quantum chemistry codes like Gaussian03, help in understanding the molecular structure and behavior of such compounds. For instance, a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, demonstrated insights into the NH-stretching wavenumber and CO-stretching mode, indicating charge transfer interactions (Ushakumari et al., 2008).

Chemosensors for Cyanide Detection

N-nitrophenyl benzamide derivatives, which are structurally similar to N-(2-fluoro-5-nitrophenyl)benzamide, have been developed as chemosensors for detecting cyanide in aqueous environments. These compounds utilize cyanide's strong affinity toward the acyl carbonyl carbon, offering a practical system for monitoring cyanide concentrations (Sun, Wang, & Guo, 2009).

Antidiabetic and Antimicrobial Potential

Some derivatives of N-(2-fluoro-5-nitrophenyl)benzamide have been synthesized and evaluated for their antidiabetic and antimicrobial potential. For example, certain derivatives were found potent against α-glucosidase and α-amylase enzymes, and showed significant antibacterial and antifungal activities. These findings are supported by molecular dynamic and docking studies, highlighting the potential of these compounds in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).

Nucleophilic Aromatic Substitution

N-(2-fluoro-5-nitrophenyl)benzamide derivatives have been used in nucleophilic aromatic substitution reactions. These processes are crucial in organic synthesis for constructing complex molecules, such as in the synthesis of benzodiazepines. The methodologies developed provide insights into more efficient synthetic routes for related compounds (Bunce, Smith, & Knight, 2004).

Crystal Structure Analysis

The crystal structure of compounds like 2-Nitro-N-(4-nitrophenyl)benzamide, a related compound, has been determined through single-crystal X-ray diffraction. This type of analysis is vital for understanding the molecular geometry, bonding, and interactions within these compounds, providing a foundation for further material and pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).

Safety and Hazards

The safety data sheet for benzamides suggests that they can be harmful if swallowed and are suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZRTFDAJFZYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-nitrophenyl)benzamide

Synthesis routes and methods

Procedure details

Triethylamine (5.85 ml) was added to a an ice-cooled solution of 2-fluoro-5-nitroaniline (3.9 g) in dry methylene chloride under an argon atmosphere. Benzoyl chloride (4.18 ml) was added gradually. The resulting mixture was stirred at ambient temperature for 18 hours. The reaction mixture was partitioned between water and methylene chloride, the organic phase was washed with saturated aqueous sodium bicarbonate solution and brine, dried over magnesium sulphate, filtered and evaporated to dryness to give a sticky solid. Trituration with hot isohexane and diethyl ether gave N-(2-fluoro-5-nitrophenyl)benzamide as a solid (3.2 g, 49%); NMR (CDCl3) 7.26 (dd, 1H), 7.6 (m, 3H), 7.91 (d, 2H), 8.03 (m, 1H), 8.15 (broad s, 1H), 9.48 (dd, 1H); m/s: M+H+ 261.
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